Cumene

Description

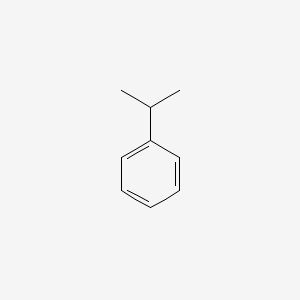

This compound is an alkylbenzene that is benzene carrying an isopropyl group.

This compound is used in a variety of petroleum products. Acute (short-term) inhalation exposure to this compound may cause headaches, dizziness, drowsiness, slight incoordination, and unconsciousness in humans. This compound has a potent central nervous system (CNS) depressant action characterized by a slow induction period and long duration of narcotic effects in animals. This compound is a skin and eye irritant. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. Animal studies have reported increased liver, kidney, and adrenal weights from inhalation exposure to this compound. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.

This compound is a natural product found in Vaccinium virgatum, Justicia patentiflora, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

cumene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGFKTVRMDUZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12, Array | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021827 | |

| Record name | Cumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor. | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cumene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86 | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.1 (Air = 1), Relative vapor density (air = 1): 4.2 | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

98-82-8 | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cumene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/cumene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q54S3XE7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GR82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-140.9 °F (USCG, 1999), -96.0 °C, -96.9 °C, -96 °C, -141 °F | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Revolutionizing Cumene Production: A Technical Guide to Novel Synthesis Routes

For Immediate Release

A comprehensive technical guide detailing innovative and sustainable synthesis routes for cumene (B47948) (isopropylbenzene) has been developed for researchers, scientists, and drug development professionals. This document outlines cutting-edge methodologies, including zeolite-catalyzed alkylation and transalkylation, and a pioneering bio-based approach utilizing lignin. The guide provides in-depth experimental protocols, comparative quantitative data, and detailed visualizations of reaction pathways and workflows to accelerate research and development in this critical area of industrial chemistry.

This compound is a vital intermediate in the chemical industry, primarily used for the production of phenol (B47542) and acetone. Traditional synthesis methods, often employing corrosive and environmentally challenging catalysts like solid phosphoric acid (SPA) and aluminum chloride (AlCl₃), are increasingly being replaced by more sustainable and efficient processes. This guide explores the forefront of these advancements, offering a deep dive into the underlying chemistry and process parameters.

Executive Summary

This technical whitepaper provides a detailed examination of modern this compound synthesis, focusing on two primary areas of innovation: advanced zeolite-based catalysis and the emerging field of bio-based production from renewable feedstocks. The core of this guide is a meticulous compilation of experimental data and protocols, designed to be a practical resource for laboratory and industrial applications. By presenting quantitative data in structured tables and illustrating complex processes with clear diagrams, this document aims to facilitate the adoption of cleaner and more efficient this compound production technologies.

Zeolite-Based Synthesis: The New Industry Standard

The shift towards zeolite catalysts represents the most significant advancement in this compound production in recent decades. Zeolites, with their high acidity, shape selectivity, and thermal stability, offer numerous advantages over traditional catalysts, including higher yields, improved product quality, and a more favorable environmental profile.

Alkylation of Benzene (B151609) with Propylene (B89431) using Zeolite Catalysts

Modern this compound synthesis predominantly relies on the Friedel-Crafts alkylation of benzene with propylene over a zeolite catalyst.[1] Zeolites such as Beta, MCM-22, and ZSM-5 have demonstrated exceptional performance in this reaction.[1][2] The liquid-phase process is favored due to its milder operating conditions and higher selectivity.[3]

Experimental Protocol: Liquid-Phase Alkylation of Benzene with Propylene over Beta Zeolite

This protocol outlines a typical experimental setup for the liquid-phase alkylation of benzene with propylene using a Beta zeolite catalyst.

1. Catalyst Activation:

- The Beta zeolite catalyst is activated by calcination in a flow of air or nitrogen at elevated temperatures to remove any adsorbed water and organic templates.[4]

2. Reactor Setup:

- The reaction is typically carried out in a high-pressure batch reactor or a fixed-bed flow reactor.[5][6]

- For a batch setup, a 50mL high-pressure reactor equipped with a magnetic stirrer is charged with the catalyst and anhydrous benzene.[4][5]

3. Reaction Procedure:

- The reactor is sealed and purged with an inert gas, such as nitrogen.

- The temperature is raised to the desired setpoint, typically between 120-160°C.[1]

- Propylene is then introduced into the reactor under pressure (e.g., 0.8 MPa) and the mixture is stirred vigorously.[4][5]

- The reaction progress is monitored by taking periodic samples and analyzing them using gas chromatography (GC).[4]

4. Product Analysis:

- The product mixture is analyzed by GC to determine the conversion of benzene and the selectivity to this compound and other byproducts like diisopropylbenzenes (DIPB).[4]

Transalkylation of Diisopropylbenzene with Benzene

A key advantage of zeolite-based processes is the ability to efficiently convert the byproduct, diisopropylbenzene (DIPB), back into this compound through transalkylation with benzene. This significantly improves the overall yield and economics of the process.

Experimental Protocol: Transalkylation of DIPB with Benzene over Modified Beta Zeolite

This protocol is based on the work by Thakur et al. (2016) and describes the transalkylation of 1,4-DIPB with benzene over a cerium-modified Beta zeolite catalyst in a fixed-bed reactor.[7][8]

1. Catalyst Preparation (Cerium-Modified Beta Zeolite):

- Commercially available H-beta zeolite extrudates are calcined at 623 K for 3 hours.[7]

- The calcined zeolite is then refluxed with a solution of ceric ammonium (B1175870) nitrate (B79036) at 363 K for 24 hours to facilitate ion exchange.[7]

- The resulting catalyst is filtered, washed with deionized water, dried at 393 K for 14 hours, and finally calcined at 723 K for 4 hours.[7]

2. Reactor Setup:

- A fixed-bed down-flow reactor is used for the vapor-phase transalkylation.[7][9]

- A known amount of the modified Beta zeolite catalyst is loaded into the reactor.[7]

3. Reaction Procedure:

- The catalyst is activated in situ at a temperature 100 K higher than the reaction temperature for 3 hours under a nitrogen atmosphere.[10]

- A feed mixture of benzene and 1,4-DIPB with a specific molar ratio (e.g., 5:1) is vaporized and fed into the reactor along with nitrogen as a carrier gas.[7][11]

- The reaction is carried out at atmospheric pressure and a temperature range of 493-593 K.[7][8]

4. Product Analysis:

- The reactor effluent is condensed, and the liquid product is analyzed by GC to determine the conversion of DIPB and the selectivity to this compound.[10]

A Paradigm Shift: Bio-Based this compound from Lignin

A truly novel and sustainable approach to this compound production involves the utilization of lignin, a complex polymer that is a major component of biomass.[12][13] This route offers the potential to produce this compound from a renewable and abundant feedstock, thereby reducing the reliance on fossil fuels.

A three-step cascade process has been proposed for the directional preparation of this compound from lignin:[12]

-

Catalytic Pyrolysis of Lignin: Lignin is first pyrolyzed over a 1% Zn/HZSM-5 catalyst at 450°C to produce a mixture of aromatic compounds, with a high selectivity towards monocyclic aromatics.[12]

-

Catalytic Dealkylation: The heavier aromatics from the pyrolysis step are then dealkylated over an Hβ catalyst at 600°C to yield benzene-rich aromatics.[12]

-

Aromatic Alkylation: Finally, the benzene-rich fraction is alkylated to produce this compound.[12] This step can be performed using an ionic liquid catalyst like [bmim]Cl-2AlCl₃ at room temperature, achieving high this compound selectivity.[12]

This bio-based route is still in the research and development phase but holds significant promise for the future of sustainable chemical production.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on novel this compound synthesis routes, allowing for easy comparison of catalyst performance and reaction conditions.

| Catalyst System | Reactants | Temperature (°C) | Pressure | Benzene/Propylene Molar Ratio | Propylene Conversion (%) | This compound Selectivity (%) | Reference |

| Beta Zeolite | Benzene, Propylene | 120-160 | 3.0 MPa | 7.4 | >99 | ~99 | [1][5] |

| MCM-22 | Benzene, Propylene | 220 | - | 2 | 45 (Benzene Conv.) | High | [2] |

| Modified Beta Zeolite | Benzene, Propylene | 150 | - | - | - | - | [5] |

Table 1: Performance of Various Zeolite Catalysts in the Alkylation of Benzene with Propylene.

| Catalyst System | Reactants | Temperature (K) | Benzene/1,4-DIPB Molar Ratio | 1,4-DIPB Conversion (%) | This compound Selectivity (%) | Reference |

| Cerium-Modified Beta Zeolite (CeB₁₀) | Benzene, 1,4-DIPB | 573 | 5:1 | 94.69 | 83.82 | [7][11] |

| Hierarchical Beta Zeolite | Benzene, DIPB | - | - | >60 (after 32h) | - | [14] |

| H-Mordenite | Benzene, DIPB | >513 | - | Increases with temp. | Increases with lower temp. | [9] |

Table 2: Performance of Various Zeolite Catalysts in the Transalkylation of DIPB with Benzene.

| Process Step | Catalyst | Temperature (°C) | Key Product | Selectivity/Yield | Reference |

| Catalytic Pyrolysis of Lignin | 1% Zn/HZSM-5 | 450 | Monocyclic Aromatics | 85.7 wt% | [12] |

| Catalytic Dealkylation | Hβ | 600 | Benzene-rich Aromatics | 93.6 wt% Benzene | [12] |

| Aromatic Alkylation | [bmim]Cl-2AlCl₃ | Room Temp. | This compound | 91.6 C-mol% | [12] |

Table 3: Key Data for the Bio-Based this compound Synthesis Route from Lignin.

Visualizing the Pathways

To better understand the relationships between reactants, intermediates, and products, as well as the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Alkylation of benzene with propylene to produce this compound.

Caption: Transalkylation of DIPB with benzene to yield this compound.

Caption: Three-step cascade process for this compound from lignin.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The development of novel synthesis routes for this compound is pivotal for the advancement of a more sustainable and efficient chemical industry. Zeolite-based catalysts have already revolutionized this compound production, offering significant improvements in yield, selectivity, and environmental impact over traditional methods. The future of this compound synthesis may lie in bio-based routes, such as the conversion of lignin, which promises to decouple the production of this essential chemical from fossil fuel feedstocks. This technical guide provides the foundational knowledge and practical protocols necessary for researchers and industry professionals to engage with and contribute to these exciting developments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 10. scribd.com [scribd.com]

- 11. scielo.br [scielo.br]

- 12. Synthesis of this compound from Lignin by Catalytic Transformation [cjcp.ustc.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Deep Dive into Cumene Reaction Mechanisms: A Quantum Chemical Perspective

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Professionals in Chemical Development

This technical whitepaper provides an in-depth analysis of the reaction mechanisms of cumene (B47948), a crucial intermediate in the production of phenol (B47542) and acetone. Leveraging the power of quantum chemical studies, this guide offers a molecular-level understanding of the core reactions governing this compound transformation, including its formation, oxidation, cracking, disproportionation, and dehydrogenation. This document is intended to serve as a vital resource for researchers and professionals seeking to optimize existing industrial processes and develop novel catalytic systems.

Introduction: The Central Role of this compound Chemistry

The this compound process, also known as the Hock process, is the dominant industrial method for the synthesis of phenol and acetone, two high-value commodity chemicals. The efficiency and selectivity of this process are dictated by a series of complex chemical transformations. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the intricate details of these reaction pathways, providing insights into transition states, reaction energetics, and the role of catalysts at an atomic scale. This guide synthesizes the findings from numerous theoretical studies to present a coherent and detailed picture of this compound's reactivity.

This compound Formation: Benzene (B151609) Alkylation with Propylene (B89431)

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of benzene with propylene, a reaction catalyzed by solid acids, most notably zeolites. Quantum chemical studies have been instrumental in mapping out the mechanistic steps and energetics of this process.

Reaction Mechanism

Theoretical investigations, particularly using the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, have shown that the alkylation of benzene with propylene over zeolite catalysts, such as ITQ-24 and H-mordenite, proceeds preferentially through a consecutive (stepwise) mechanism.[1][2] The key steps involve:

-

Propylene Protonation: Propylene is adsorbed onto a Brønsted acid site of the zeolite, forming a stable isopropoxide intermediate.

-

Benzene Alkylation: The isopropoxide intermediate then reacts with a benzene molecule in the rate-determining step to form a Wheland-type intermediate.[1]

-

Deprotonation: The Wheland intermediate is deprotonated to yield the final this compound product and regenerate the catalytic site.

An alternative associative (concerted) mechanism has been considered but is generally found to have a higher activation barrier.

Energetics and Computational Protocols

The table below summarizes the key energetic data from a representative quantum chemical study on this compound formation.

| Reaction Step | Parameter | Value | Computational Method | Reference |

| Benzene Alkylation | Activation Energy (Ea) | 35.70 kcal/mol | ONIOM2(B3LYP/6-31G(d,p):UFF) | [1] |

Computational Protocol: The cited study utilized a two-layered ONIOM method. The high-level layer, encompassing the active site and reacting molecules, was treated with Density Functional Theory (DFT) using the B3LYP functional and the 6-31G(d,p) basis set. The remainder of the zeolite framework was described using the Universal Force Field (UFF) as the low-level layer. This embedded cluster approach allows for a quantum mechanical treatment of the reaction center while accounting for the steric and electrostatic influence of the extended zeolite structure.[1]

Visualization of Benzene Alkylation Pathway

Caption: Stepwise mechanism for benzene alkylation with propylene over a zeolite catalyst.

This compound Oxidation: The Radical Chain of Autoxidation

The oxidation of this compound to this compound hydroperoxide (CHP) is the cornerstone of the Hock process. This reaction proceeds via a free-radical autoxidation mechanism, which has been extensively modeled using quantum chemical methods.

Reaction Mechanism

The autoxidation of this compound is a classic radical chain reaction involving three main stages:

-

Initiation: Formation of initial radicals, typically from the decomposition of an initiator or existing CHP.

-

Propagation: A self-sustaining cycle where a cumyl radical (R•) reacts with oxygen to form a cumylperoxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another this compound molecule (RH) to form this compound hydroperoxide (ROOH) and a new cumyl radical.

-

R• + O₂ → ROO•

-

ROO• + RH → ROOH + R•

-

-

Termination: Radicals are consumed through various recombination reactions.

Energetics and Computational Protocols

DFT calculations have provided crucial quantitative data on the energetics of the propagation steps, which are critical for the overall reaction rate.

| Reaction Step | Parameter | Value (kJ/mol) | Computational Method | Reference |

| R• + O₂ → ROO• | Activation Free Energy (ΔG‡) | 88.75 | VTST/DFT (B3LYP/6-311+G(d,p)) | |

| ROO• + RH → ROOH + R• | Activation Free Energy (ΔG‡) | 120.58 | VTST/DFT (B3LYP/6-311+G(d,p)) | |

| ROO• + RH → ROOH + R• | Activation Energy (Ea) | 61.92 | Experimental/Kinetic Modeling |

Computational Protocol: The cited theoretical study employed the Gaussian 16 software package. Geometries of reactants, transition states, and products were optimized using the B3LYP hybrid functional with the 6-311+G(d,p) basis set. The calculations were performed at 378.15 K, with this compound as the solvent modeled implicitly. Variational Transition State Theory (VTST) was coupled with the DFT calculations to determine the rate constants. Transition states were confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Visualization of this compound Autoxidation Cycle

Caption: The propagation cycle in the free-radical autoxidation of this compound.

This compound Cracking: A Probe for Catalyst Acidity

The catalytic cracking of this compound into benzene and propylene is a standard test reaction used to characterize the acidity of solid catalysts, particularly zeolites.

Reaction Mechanism

The cracking of this compound on solid acid catalysts is generally accepted to proceed via a carbenium ion mechanism:

-

Adsorption and Protonation: this compound is adsorbed onto a Brønsted acid site on the catalyst surface and is protonated to form a cumyl carbenium ion.

-

β-Scission: The cumyl carbenium ion undergoes β-scission, cleaving the carbon-carbon bond to yield a benzene molecule and a propylene molecule.

-

Desorption: The products desorb from the catalyst surface.

Energetics and Computational Protocols

While detailed DFT studies providing a full energy profile for this compound cracking are less common in the literature, experimental studies have determined the overall activation energy for this process over various catalysts.

| Catalyst | Parameter | Value (kJ/mol) | Method | Reference |

| LaY Zeolite | Activation Energy (Ea) | 86.52 | Experimental | |

| HY Zeolite | Activation Energy (Ea) | 78.58 | Experimental | |

| HX Zeolite | Activation Energy (Ea) | 97.77 | Experimental |

Experimental Protocol: These activation energies are typically determined experimentally by conducting the this compound cracking reaction in a fixed-bed reactor over a range of temperatures. The reaction rates are measured, and the activation energy is calculated from the Arrhenius plot. While not a quantum chemical protocol, this data provides a benchmark for future theoretical studies. A full DFT study would involve locating the transition state for the C-C bond cleavage within the zeolite pore and calculating the energy barrier.

Visualization of this compound Cracking Workflow

Caption: Reaction pathway for the acid-catalyzed cracking of this compound.

Other Key Reactions: Dehydrogenation and Disproportionation

While quantum chemical studies on this compound dehydrogenation and disproportionation are less prevalent in the literature, these reactions are important side reactions in industrial processes.

This compound Dehydrogenation

This compound can be dehydrogenated to form α-methylstyrene, a valuable monomer. This reaction is typically carried out over metal oxide catalysts, such as Fe₂O₃-Cr₂O₃-K₂CO₃.[3] The mechanism is often described by a Langmuir-Hinshelwood model, involving the competitive adsorption of reactants and products on the catalyst surface.[3] A detailed quantum chemical investigation of the elementary steps (e.g., C-H bond activation) on these catalyst surfaces represents a promising area for future research.

This compound Disproportionation

Over acid catalysts like zeolites, this compound can undergo disproportionation to produce benzene and diisopropylbenzenes (DIPB).[4] This reaction proceeds through a bimolecular mechanism involving the formation of a diphenylpropane intermediate. The pore structure of the zeolite plays a significant role in the selectivity of the DIPB isomers formed. As with dehydrogenation, there is a notable opportunity for in-depth DFT studies to elucidate the transition states and energy barriers associated with this reaction pathway.

Conclusion and Future Outlook

Quantum chemical studies have profoundly advanced our understanding of the fundamental reaction mechanisms governing the synthesis and transformation of this compound. DFT and ONIOM methods have provided detailed energetic and structural information for this compound formation, oxidation, and cracking, offering a solid theoretical foundation for catalyst design and process optimization.

The relative scarcity of detailed quantum chemical investigations into this compound dehydrogenation and disproportionation highlights a clear direction for future research. Such studies would be invaluable for controlling the formation of byproducts and potentially developing new, selective pathways to valuable chemicals. As computational power continues to grow, the application of these theoretical tools will undoubtedly continue to drive innovation in the vital field of industrial chemistry.

References

- 1. Structures and reaction mechanisms of this compound formation via benzene alkylation with propylene in a newly synthesized ITQ-24 zeolite: an embedded ONIOM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Structures and Reaction Mechanisms of this compound [research.amanote.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Quest for Superior Catalysts in Benzene Alkylation: A Technical Guide to Cumene Production

For Researchers, Scientists, and Drug Development Professionals

The alkylation of benzene (B151609) with propylene (B89431) to produce cumene (B47948) (isopropylbenzene) is a cornerstone of the modern chemical industry, serving as a critical intermediate in the production of phenol (B47542) and acetone. The efficiency and selectivity of this process are dictated by the catalyst employed. This technical guide delves into the core of catalyst discovery for this vital reaction, presenting a comprehensive overview of catalyst types, performance data, and the experimental protocols essential for their evaluation.

Catalytic Systems: A Comparative Overview

The landscape of catalysts for benzene alkylation has evolved significantly, moving from corrosive and environmentally challenging liquid acids to more sustainable solid acid catalysts, primarily zeolites.

-

Traditional Catalysts: Historically, the process relied on catalysts like aluminum chloride (AlCl₃) and solid phosphoric acid (SPA).[1][2] While effective, these catalysts pose significant challenges related to corrosion, handling, and waste disposal.[3]

-

Zeolite Catalysts: The advent of zeolite catalysts revolutionized this compound production.[4] Their well-defined microporous structures, high surface areas, and tunable acidity offer superior selectivity and stability. Key zeolite frameworks investigated for this reaction include:

-

Beta (BEA): Recognized for its high activity and selectivity due to its three-dimensional 12-membered ring pore structure.[5][6]

-

MCM-22 (MWW): A high-performance catalyst used in commercial processes, offering excellent this compound selectivity.[4][6]

-

ZSM-5 (MFI): While active, its smaller pore size can sometimes lead to lower selectivity for the desired this compound product compared to larger pore zeolites.[7]

-

USY (FAU): Ultra-stable Y zeolites exhibit high catalytic activity and good selectivity for this compound.[8][9]

-

Mordenite (MOR): Another zeolite with demonstrated activity in benzene alkylation.[3][6]

-

Performance Data of Catalytic Systems

The following tables summarize the quantitative performance data for various catalytic systems under different experimental conditions.

Table 1: Performance of β-Zeolite Catalysts

| Catalyst | Reactor Type | Temperature (°C) | Benzene/Propylene Molar Ratio | WHSV (h⁻¹) | Propylene Conversion (%) | This compound Selectivity (%) | Reference |

| β-Zeolite | Fixed-Bed | 200 | ~0.5 | 51 | - | - | [5] |

| β-Zeolite | Fixed-Bed | 220 | ~0.5 | 51 | - | - | [5] |

| β-Zeolite | Fixed-Bed | 240 | ~0.5 | 51 | - | - | [5] |

| β-Zeolite | Fixed-Bed | 260 | ~0.5 | 51 | 21.8 | 77.4 | [5] |

| β-Zeolite | Fixed-Bed | 280 | ~0.5 | 51 | - | - | [5] |

| β-Zeolite | Fixed-Bed | 300 | ~0.5 | 51 | - | - | [5] |

| β-Zeolite Membrane | Flow-Through | 200 | ~0.5 | 51 | 42.9 | 43.5 | [5] |

| β-Zeolite (25:1 Si:Al) | Batch | 150 | 7:1 | - | - | High | [10] |

| β-Zeolite (75:1 Si:Al) | Batch | 175 | 7:1 | - | - | High | [10] |

| β-Zeolite (300:1 Si:Al) | Batch | 200 | 7:1 | - | - | Good | [10] |

Table 2: Performance of Other Zeolite and Solid Acid Catalysts

| Catalyst | Reactor Type | Temperature (°C) | Benzene/Propylene Molar Ratio | Pressure (MPa) | Benzene Conversion (%) | This compound Selectivity (%) | Reference |

| USY | High-Pressure Batch | 160-240 | - | 0.8 | ~100 | >90 | [9] |

| H-Zeolite-Y (4:1 Si:Al) | Batch | 125-200 | 7:1 | - | - | - | [10] |

| H-Zeolite-Y (30:1 Si:Al) | Batch | 125-200 | 7:1 | - | - | - | [10] |

| Modified β-Zeolite | Fixed-Bed Liquid Phase | 150 | 7.4 | 3.0 | - | - | [8][9] |

| Solid Phosphoric Acid (SPA) | Fixed-Bed | 200-260 | - | 3.4-4.1 | ~100 (Propylene) | 94.8 (this compound Yield) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of catalysts.

Catalyst Synthesis: Hydrothermal Synthesis of β-Zeolite

This protocol describes a typical hydrothermal synthesis for β-zeolite.[5][6]

-

Precursor Preparation:

-

Dissolve silica (B1680970) source (e.g., fumed silica) and aluminum source (e.g., aluminum metal) in a solution of tetraethylammonium (B1195904) hydroxide (B78521) (TEAOH), which acts as the structure-directing agent.

-

-

Hydrothermal Crystallization:

-

Transfer the resulting gel to a stainless-steel autoclave.

-

Heat the autoclave at a specified temperature (e.g., 140-180 °C) for a defined period (e.g., 24-72 hours) under autogenous pressure.

-

-

Product Recovery and Preparation:

-

Cool the autoclave, and recover the solid product by filtration or centrifugation.

-

Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

-

Dry the synthesized zeolite at 100-120 °C overnight.

-

To remove the organic template (TEAOH), calcine the dried powder in air at a high temperature (e.g., 550 °C) for several hours.

-

-

Ion Exchange (to obtain the acidic form):

-

To introduce Brønsted acid sites, the calcined Na-form of the zeolite is typically ion-exchanged with an ammonium (B1175870) salt solution (e.g., NH₄NO₃).

-

The ammonium-exchanged zeolite is then calcined again to decompose the ammonium ions and generate the active protonic form (H-zeolite).

-

Catalyst Characterization

A suite of analytical techniques is employed to characterize the physicochemical properties of the synthesized catalysts.

-

X-Ray Diffraction (XRD): To determine the crystalline phase and purity of the zeolite.[5]

-

Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.[5]

-

N₂ Adsorption-Desorption (BET): To measure the specific surface area and pore volume.[11]

-

Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total acidity and determine the acid strength distribution.[11]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups and study the nature of acid sites.

Catalytic Activity Testing

The performance of the catalysts is evaluated in a reactor system.

-

Reactor Setup:

-

Catalyst Activation:

-

Prior to the reaction, the catalyst is activated in situ by heating it under a flow of an inert gas (e.g., N₂) at a high temperature (e.g., 300-500 °C) for several hours to remove adsorbed water and other impurities.[6]

-

-

Reaction Procedure (Fixed-Bed):

-

Product Analysis:

-

The product mixture is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) to determine the conversion of reactants and the selectivity to this compound and other byproducts like diisopropylbenzenes (DIPB) and triisopropylbenzenes (TIPB).[12]

-

Visualizing Core Concepts

Graphical representations are invaluable for understanding complex reaction pathways and experimental workflows.

Caption: Reaction mechanism for benzene alkylation with propylene over a zeolite catalyst.

Caption: A typical workflow for the discovery and development of new catalysts.

Caption: Logical relationships between catalyst properties and performance in benzene alkylation.

Future Directions

The discovery of new catalysts for benzene alkylation continues to be an active area of research. Key trends include the development of hierarchical zeolites to improve mass transport, the synthesis of novel zeolite structures with optimized pore architectures, and the exploration of more cost-effective and environmentally friendly synthesis routes. The ultimate goal remains the design of highly active, selective, and stable catalysts that can operate under milder conditions, further enhancing the sustainability and economics of this compound production.

References

- 1. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 2. diquima.upm.es [diquima.upm.es]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. exxonmobilchemical.com [exxonmobilchemical.com]

- 5. mdpi.com [mdpi.com]

- 6. Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1552883B1 - Alkylation of benzene with propylene using a zeolite catalyst - Google Patents [patents.google.com]

- 8. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cumene Derivatives: Properties, Pharmacological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction